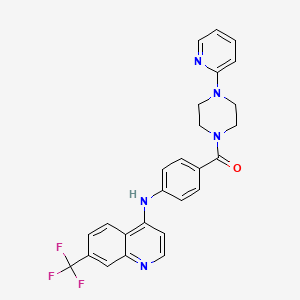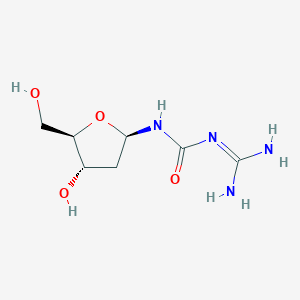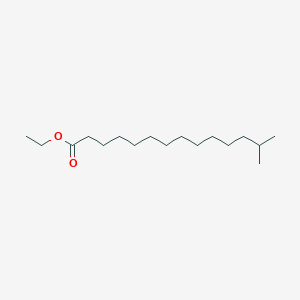
Ethyl 13-methyltetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 13-methyltetradecanoate is an organic compound with the molecular formula C17H34O2. It is an ester derived from 13-methyltetradecanoic acid and ethanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 13-methyltetradecanoate can be synthesized through the esterification of 13-methyltetradecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.
化学反应分析
Types of Reactions
Ethyl 13-methyltetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 13-methyltetradecanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 13-methyltetradecanoic acid and ethanol.
Reduction: 13-methyltetradecanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Ethyl 13-methyltetradecanoate has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
作用机制
The mechanism of action of ethyl 13-methyltetradecanoate, particularly its biological effects, involves its interaction with cellular membranes and signaling pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in certain cancer cells by down-regulating the p-AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to the activation of apoptotic processes.
相似化合物的比较
Ethyl 13-methyltetradecanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl tetradecanoate: Lacks the methyl group at the 13th position.
Ethyl 12-methyltetradecanoate: Methyl group is located at the 12th position instead of the 13th.
Uniqueness
This compound is unique due to the specific positioning of the methyl group at the 13th carbon, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other esters and contributes to its specific applications in research and industry.
属性
CAS 编号 |
64317-63-1 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC 名称 |
ethyl 13-methyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16H,4-15H2,1-3H3 |
InChI 键 |
BYYSDIVQNQXVHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
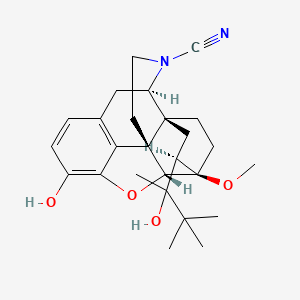
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
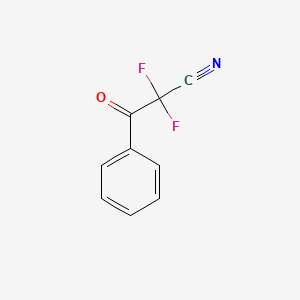
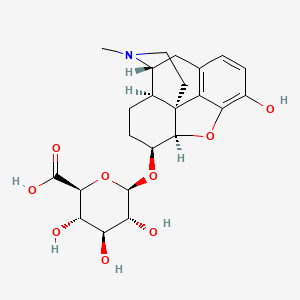
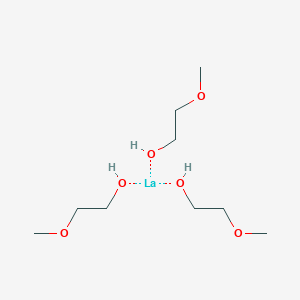
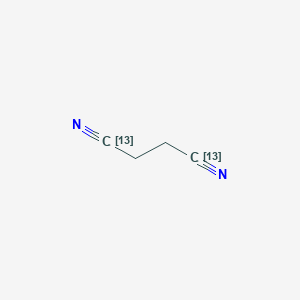
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)

